molecular formula C11H23ClN2O B1398389 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride CAS No. 1220017-54-8

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Cat. No. B1398389
M. Wt: 234.76 g/mol
InChI Key: UTNKZZWMGKERHA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethers, which may be structurally similar to “3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride”, are known to undergo reactions such as acidic cleavage . Amines, another component of the compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Enamine Synthesis: A study by Álvarez-Pérez and Marco-Contelles (2009) discusses the synthesis of N-substituted cyclohex-3-enamines, starting from similar compounds like trans-4-aminocyclohexanol hydrochloride. These compounds are valuable intermediates in medicinal chemistry, highlighting the potential role of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride in synthesizing related enamines (Álvarez-Pérez & Marco-Contelles, 2009).

Polymer Science and Materials

  • Polyesteramide Synthesis: Fan, Kobayashi, and Kise (2000) developed monomers having amino acid residues used to synthesize polyesteramides containing peptide linkages. This research suggests the potential use of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride in developing biodegradable polymers for agricultural or biomedical applications (Fan, Kobayashi, & Kise, 2000).

Food Safety and Contaminant Research

  • Acrylamide Formation and Reduction: Wu et al. (2018) examined the role of 3-Aminopropanamide in the formation and reduction of acrylamide, a harmful compound in food. Their findings indicate potential applications of related compounds in reducing food contaminants and enhancing food safety (Wu et al., 2018).

Pharmaceutical Research and Development

  • Anticonvulsant Enaminones: Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones. The structural properties of compounds like 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride could be relevant in designing anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Future Directions

The future directions for research on “3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride” could involve further exploration of its synthesis, reactions, and potential applications. Asymmetric electrochemical synthesis, for example, has been highlighted as a promising area for future research in the field of organic chemistry . Additionally, the analysis of relevant papers could provide further insights into the properties and potential uses of this compound .

properties

IUPAC Name

3-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10;/h10H,2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNKZZWMGKERHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

CAS RN

1220017-54-8
Record name Propanamide, 3-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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